Cas no 916210-01-0 (2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE)

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a heterocyclic organic compound featuring a benzooxazine core structure with a nitrile functional group at the 6-position. This compound is of interest in pharmaceutical and agrochemical research due to its versatile scaffold, which serves as a key intermediate in the synthesis of biologically active molecules. The presence of both the oxazine ring and the electron-withdrawing nitrile group enhances its reactivity, making it suitable for further functionalization. Its well-defined structure and high purity ensure consistent performance in synthetic applications. This compound is particularly valuable in the development of novel therapeutic agents and specialty chemicals.
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE structure
916210-01-0 structure
商品名:2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE
CAS番号:916210-01-0
MF:C10H8N2O2
メガワット:0
MDL:MFCD10699546
CID:1966878
PubChem ID:22623196

2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE 化学的及び物理的性質

名前と識別子

    • 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE
    • 2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbonitrile
    • AKOS006305117
    • MB08915
    • 916210-01-0
    • SCHEMBL6999048
    • MFCD10699546
    • MDL: MFCD10699546
    • インチ: InChI=1S/C10H8N2O2/c1-6-10(13)12-8-4-7(5-11)2-3-9(8)14-6/h2-4,6H,1H3,(H,12,13)
    • InChIKey: VNZFXBSSSXXBRT-UHFFFAOYSA-N
    • ほほえんだ: CC1C(NC2=C(O1)C=CC(C#N)=C2)=O

計算された属性

  • せいみつぶんしりょう: 188.058577502Da
  • どういたいしつりょう: 188.058577502Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 62.1Ų

2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB459711-250mg
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile; .
916210-01-0
250mg
€414.50 2025-02-15
abcr
AB459711-1 g
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile; .
916210-01-0
1g
€942.20 2023-07-18
Alichem
A019100132-5g
2-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-6-carbonitrile
916210-01-0 95%
5g
$1732.46 2023-08-31
abcr
AB459711-250 mg
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile; .
916210-01-0
250MG
€408.70 2023-07-18
Alichem
A019100132-1g
2-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-6-carbonitrile
916210-01-0 95%
1g
$555.39 2023-08-31
1PlusChem
1P00IH95-1g
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE
916210-01-0 95%
1g
$679.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748928-1g
2-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-6-carbonitrile
916210-01-0 98%
1g
¥3150.00 2024-04-25
1PlusChem
1P00IH95-250mg
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE
916210-01-0 95%
250mg
$284.00 2024-04-20
abcr
AB459711-1g
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile; .
916210-01-0
1g
€956.70 2025-02-15
A2B Chem LLC
AI61369-250mg
2-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-6-carbonitrile
916210-01-0 95%
250mg
$249.00 2024-07-18

2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE 関連文献

2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILEに関する追加情報

2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE: A Comprehensive Overview

The compound with CAS No. 916210-01-0, known as 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically the oxazine derivatives, which are known for their unique structural properties and potential bioactivity. The benzo[b][1,4]oxazine core of this molecule is a key structural feature that contributes to its versatile reactivity and functional diversity.

Recent studies have highlighted the importance of oxazine derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The 2-methyl substitution in this compound introduces steric effects that can influence its pharmacokinetic properties, making it a promising candidate for further exploration in medicinal chemistry. Additionally, the 3-oxo group within the dihydro structure suggests potential involvement in redox reactions or enzyme interactions, which could be exploited for therapeutic applications.

The synthesis of 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE involves a multi-step process that typically begins with the preparation of the oxazine ring system. Researchers have employed various strategies, including cyclization reactions and oxidation techniques, to construct this complex structure. The presence of the cyano group at position 6 adds another layer of functionality to the molecule, enabling it to participate in nucleophilic or electrophilic reactions depending on the reaction conditions.

In terms of applications, this compound has shown potential in several areas. For instance, its ability to act as a precursor for more complex molecules makes it valuable in organic synthesis. Furthermore, preliminary biological assays have indicated that this compound may exhibit cytotoxic activity against certain cancer cell lines, suggesting its role as a lead compound in anticancer drug development.

Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties and molecular interactions of 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE. Density functional theory (DFT) calculations have revealed that the molecule's electronic structure is heavily influenced by the conjugation within the oxazine ring and the electron-withdrawing effects of the cyano group. These insights are crucial for predicting its reactivity and designing more efficient synthetic pathways.

Moreover, green chemistry approaches have been explored to optimize the synthesis of this compound. By utilizing eco-friendly solvents and catalysts, researchers aim to reduce the environmental footprint associated with its production while maintaining high yields and purity. This aligns with the growing trend toward sustainable chemical practices in both academia and industry.

In conclusion, 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research into its synthesis, properties, and applications, this compound continues to be a subject of interest for chemists and pharmacologists alike.

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Amadis Chemical Company Limited
(CAS:916210-01-0)2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE
A1192927
清らかである:99%
はかる:1g
価格 ($):338.0